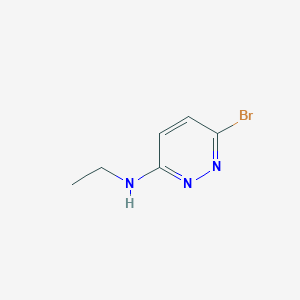

6-Bromo-N-ethylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMZKHAILRMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552851 | |

| Record name | 6-Bromo-N-ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-69-4 | |

| Record name | 6-Bromo-N-ethyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111454-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo N Ethylpyridazin 3 Amine and Its Pyridazine Precursors

Direct Synthetic Approaches to 6-Bromo-N-ethylpyridazin-3-amine

Direct synthesis often provides the most efficient pathway to the desired product by introducing the key functional groups in the final steps.

A common and effective method for introducing an amine group onto a pyridazine (B1198779) ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. In the case of this compound, this would typically involve the reaction of a dihalogenated pyridazine with ethylamine. For instance, the treatment of 3-bromo-6-chloropyridazine (B1371976) with various primary or secondary alkylamines can lead to the formation of C-6 aminated products in high yields. researchgate.net This type of reaction is often facilitated by a base and can be carried out in a suitable solvent like DMSO at elevated temperatures. researchgate.net The reactivity of halogens on the pyridazine ring can be influenced by their position, with the C6 position often being more susceptible to nucleophilic attack.

The choice of halogen on the starting pyridazine can also be critical. While both chloro and fluoro groups can act as leaving groups, fluoro-substituted pyridazines sometimes exhibit different reactivity profiles, potentially proceeding through a mechanistic continuum between a stepwise addition-elimination and a concerted process. researchgate.net

To facilitate reactions that require elevated temperatures and pressures, such as the amination of less reactive halogenated pyridazines, pressure tube methodologies are often employed. georgiasouthern.edu This technique allows the reaction to be conducted above the normal boiling point of the solvent, thereby increasing the reaction rate and driving the reaction to completion. For example, the synthesis of 2-Bromo-6-alkylaminopyridines has been successfully achieved by reacting 2,6-dibromopyridine (B144722) with an alkylamine in a pressure tube. georgiasouthern.edu A similar approach could be envisioned for the synthesis of this compound from a suitable dihalopyridazine precursor.

Construction of the Pyridazine Core for Derivatization

When direct functionalization is not feasible or efficient, building the pyridazine ring with the desired substituents already in place or with functional groups amenable to later modification is a powerful alternative.

A fundamental approach to constructing the pyridazine ring system involves the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. researchgate.netnih.gov This condensation reaction is a versatile method for forming the pyridazinone core, which can then be further functionalized. For example, γ-oxocarboxylic acids react with hydrazine to form pyridazinones. semanticscholar.org Similarly, a thienylpyridazinone can be synthesized by the condensation of a corresponding keto-ester with hydrazine hydrate (B1144303) in refluxing ethanol. nih.gov These pyridazinone intermediates can then be converted to halogenated pyridazines, which are precursors for amination reactions.

| Starting Material | Reagent | Product | Reference |

| γ-oxocarboxylic acids | Hydrazine/Hydrazine derivatives | Pyridazinones | semanticscholar.org |

| Methyl 4-(2-thienyl)-4-oxobutanoate | Hydrazine hydrate | Thienylpyridazinone | nih.gov |

Achieving regioselective functionalization is crucial for synthesizing specifically substituted pyridazines. Directed halogenation allows for the introduction of a halogen atom at a specific position on the pyridazine ring, which can then be displaced by an amine. The use of directing groups can guide the halogenating agent to a particular carbon atom. For instance, palladium-catalyzed C-H halogenation of bipyridine N-oxides has been shown to be highly regioselective. acs.org While not directly on a simple pyridazine, this principle of directed halogenation is a key strategy.

Furthermore, the inherent electronic properties of the pyridazine ring can influence the site of substitution. Electrophilic aromatic substitution reactions on pyridines, which are electronically similar to pyridazines, are often challenging but can be achieved under harsh conditions, typically yielding 3-substituted products. chemrxiv.org Alternatively, converting the pyridazine to its N-oxide can alter the electronic distribution and direct incoming electrophiles or nucleophiles to specific positions. nih.gov

Advanced Functionalization and Coupling Reactions on Pyridazine Scaffolds

Modern organic synthesis offers a plethora of cross-coupling reactions that are invaluable for the functionalization of heterocyclic scaffolds like pyridazine. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful tools for introducing aryl, heteroaryl, or alkyl groups onto the pyridazine ring. researchgate.netnih.govresearchgate.net For example, a 3-bromo-6-(thiophen-2-yl)pyridazine can undergo a Suzuki-Miyaura coupling with various (hetero)arylboronic acids to yield a range of functionalized pyridazines. nih.gov Similarly, Negishi coupling reactions using arylzinc reagents can be employed to functionalize specific positions on the pyridazine scaffold. researchgate.net

These advanced methods provide access to a wide array of substituted pyridazines that would be difficult to synthesize through classical methods, enabling the exploration of diverse chemical space around the pyridazine core. uni-muenchen.denih.gov

| Coupling Reaction | Catalyst/Reagents | Application on Pyridazine Scaffold | Reference |

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with (hetero)aryl-boronic acids | nih.gov |

| Negishi | Pd(OAc)2, SPhos | Functionalization at position 3 of pyridazines with arylzinc species | researchgate.net |

| Metalation/Cross-Coupling | TMPMgCl·LiCl, Pd/Ni catalysts | Regioselective tri- and tetra-functionalization of the pyridazine scaffold | uni-muenchen.denih.gov |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. For the synthesis of derivatives of this compound, these reactions are instrumental in introducing diverse substituents onto the pyridazine ring.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.org This method is widely used for creating biaryl compounds and can be applied to functionalize bromopyridazine precursors. smolecule.comresearchgate.net For instance, a 3-amino-6-bromopyridazine (B1273705) can be coupled with various arylboronic acids to introduce aryl groups at the 6-position. A common precursor for this compound is 3-amino-6-chloropyridazine (B20888), which can undergo Suzuki-Miyaura coupling. smolecule.com Microwave-assisted protocols have been shown to be highly efficient for the synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine and arylboronic acids, achieving high yields in short reaction times. smolecule.com

| Halopyridazine Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Amino-6-chloropyridazine | Arylboronic acid | Palladium Catalyst | Aq. NH4OH | - | 120°C, Microwave (300W), 30 min | Up to 87% | smolecule.com |

| 2-Bromopyridine (B144113) | Aryl boronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | - | Microwave | Low to moderate | researchgate.net |

Negishi Coupling Approaches

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.netorgsyn.org This method is particularly useful for the synthesis of complex heterocyclic systems. Zincated pyridazin-3(2H)-ones, for example, can be generated and used in Negishi reactions with iodo(hetero)arenes to produce (hetero)arylpyridazin-3(2H)-ones. acs.org The organozinc reagents can be prepared via a bromine-magnesium exchange followed by transmetalation with a zinc salt. acs.org This strategy is effective for coupling with both electron-releasing and electron-withdrawing substituents on the aryl iodide. acs.org

| Organozinc Reagent | Coupling Partner | Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| Pyridyl zinc halides | Aryl halides or triflates | Pd(0) with phosphine (B1218219) ligand | High yield and mild conditions | orgsyn.org |

| Zincated pyridazin-3(2H)-ones | Iodo(hetero)arenes | Pd(dba)2/P(o-furyl)3 | Access to (hetero)arylpyridazin-3(2H)-ones | acs.org |

Buchwald-Hartwig Coupling for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, a cornerstone for constructing C-N bonds. pharmtech.com This reaction is highly relevant for the synthesis of N-substituted aminopyridazines. For instance, analogous pyridazine substrates can undergo Buchwald-Hartwig amination at the 6-position when reacted with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand like Xantphos. smolecule.com These reactions typically require heating and are tolerant of various functional groups. smolecule.com The development of new phosphine ligands has further expanded the scope and efficiency of this reaction for a broad range of aryl halides. pharmtech.com

Ullmann-Type C-N Cross-Coupling Reactions

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, often providing a cost-effective alternative to palladium-catalyzed methods. researchgate.nettcichemicals.comsymeres.com These reactions typically involve the coupling of an amine with an aryl halide at elevated temperatures. organic-chemistry.org Recent advancements have led to the development of ligand-assisted Ullmann-type reactions that proceed under milder conditions. For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine derivatives has been developed using 1-methyl-imidazole as a ligand. nih.gov This method offers high yields and is suitable for large-scale preparations. nih.gov

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Nucleophilic substitution is a fundamental process for introducing functional groups onto the pyridazine ring, particularly when starting from dihalopyridazines. wur.nl The synthesis of 3-amino-6-chloropyridazine, a precursor to the title compound, often involves the direct amination of 3,6-dichloropyridazine (B152260) with ammonium (B1175870) hydroxide (B78521) under pressure. smolecule.com This reaction proceeds via a nucleophilic aromatic substitution (SNAE) mechanism where an amino group displaces one of the chlorine atoms. The reactivity of the halogen atoms on the pyridazine ring can be influenced by the reaction conditions and the nature of the nucleophile.

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonium hydroxide | 3-Amino-6-chloropyridazine | Direct Amination | smolecule.com |

| Halogenopyridines | Potassium amide in liquid ammonia | Aminopyridine | SN(AE) or Cine-substitution | wur.nl |

Hydrogenation of Bromopyridazine Derivatives for Ring Modification

Catalytic hydrogenation is a common method for the reduction of aromatic systems. rsc.org In the context of pyridazine chemistry, the hydrogenation of bromopyridazine derivatives can lead to the formation of piperidine (B6355638) rings. researchgate.netmdpi.com The choice of catalyst (e.g., palladium or rhodium) and additives can influence the outcome of the reaction. researchgate.net For instance, a one-pot Suzuki-Miyaura cross-coupling followed by hydrogenation using a heterogeneous Pd/C catalyst has been reported for the synthesis of substituted piperidines from bromopyridines. researchgate.net The selective reduction of the pyridine (B92270) ring is promoted by the presence of acetic acid and a controlled amount of water. researchgate.net

| Substrate | Catalyst | Additive/Conditions | Product | Reference |

|---|---|---|---|---|

| Bromopyridine derivative | Palladium | Hydrochloric acid or triethylamine | Piperidine derivative | researchgate.net |

| Bromopyridine | Pd/C | AcOH, H2O, H2 balloon | Substituted piperidine (after coupling) | researchgate.net |

Alkylation and Acylation of Pyridazine Amines

The functionalization of the amino group on the pyridazine core through alkylation and acylation is a fundamental strategy for creating a wide range of structurally diverse compounds. These modifications are pivotal in medicinal chemistry and materials science for fine-tuning the biological activity and physical properties of pyridazine derivatives. This section details the primary methods for N-alkylation and N-acylation of pyridazine amines, with a focus on pathways leading to compounds like this compound.

N-Alkylation of Pyridazine Amines

N-alkylation introduces an alkyl group onto the nitrogen atom of an amine. For pyridazine amines, this transformation is commonly achieved through methods such as reaction with alkyl halides or reductive amination.

Direct Alkylation with Alkyl Halides:

A prevalent method for N-alkylation involves the reaction of a primary or secondary aminopyridazine with an alkyl halide. researchgate.netresearchgate.net This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net The choice of base is critical; non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine) are often employed to prevent the formation of undesired quaternary ammonium salts. researchgate.net The synthesis of the target compound, This compound (3) , can be achieved by reacting its precursor, 6-Bromopyridazin-3-amine (1) nih.gov, with an ethylating agent such as ethyl iodide (2) .

Illustration of the N-alkylation of 6-Bromopyridazin-3-amine:

Reaction of 6-Bromopyridazin-3-amine (1) with ethyl iodide (2) to yield this compound (3).

The efficiency of this reaction is influenced by factors like the reactivity of the alkyl halide, the strength of the base, the solvent, and the reaction temperature. While effective, this method can sometimes lead to over-alkylation, producing tertiary amines or even quaternary salts, especially with highly reactive alkylating agents or stronger bases. chemrxiv.org

Reductive Amination:

Reductive amination, or reductive alkylation, is a versatile two-step, one-pot method for forming C-N bonds. nih.govwikipedia.org It begins with the reaction of an aminopyridazine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine. This imine is then reduced in situ to the desired alkylated amine. wikipedia.org This method is highly regarded in green chemistry due to its frequent use of mild, one-pot conditions. wikipedia.org

Key to this process is the choice of reducing agent, which must selectively reduce the imine intermediate without significantly affecting the starting carbonyl compound. nih.gov Common reducing agents that fulfill this requirement include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.govwikipedia.org For less nucleophilic amines, stronger acids may be needed to facilitate the initial imine formation. nih.gov

General scheme for Reductive Amination:

The process involves the formation of a hemiaminal, followed by dehydration to an imine, which is then reduced.

The table below outlines representative conditions for the N-alkylation of various amines, illustrating the versatility of these methods.

| Entry | Starting Amine | Alkylating/Carbonyl Reagent | Reagent/Catalyst | Solvent | Product | Yield (%) |

| 1 | Secondary Amines | Alkyl Halides | Hünig's Base | Acetonitrile (B52724) | Tertiary Amines | High |

| 2 | 3-Amino-4-halopyridines | Aldehydes/Ketones | Sodium Triacetoxyborohydride/TFA | - | N-alkylated 3-amino-4-halopyridines | High |

| 3 | N-aryl-N-aminopyridinium salts | Hexyl Iodide | CsOAc | Acetonitrile | N-alkyl-N-pyridinium amine | 98 |

N-Acylation of Pyridazine Amines

N-acylation involves the introduction of an acyl group (R-C=O) to the amino function of the pyridazine ring. This reaction is generally robust and high-yielding. inforang.comkoreascience.kr The most common acylating agents are acyl chlorides and acid anhydrides. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to scavenge the acid (e.g., HCl) generated during the process. jst.go.jp

For instance, the acylation of 3,4-dichloro-5-aminopyridazine has been reported as a key step in the synthesis of its derivatives. jst.go.jp Similarly, aminopyridazines can be acylated using acyclic anhydrides to produce N-acylated products in high yields. inforang.comkoreascience.kr In some cases, using the lithium amide anion of the aminopyridazine can enhance regioselectivity, particularly when reacting with substrates like alkynoate esters. rsc.org

The table below presents examples of acylation reactions on amino-heterocycles.

| Entry | Starting Amine | Acylating Agent | Conditions | Product |

| 1 | 3,4-Dichloro-5-aminopyridazine | Acylating Agent | Base | Acylated pyridazine |

| 2 | 2-Aminopyridines | Alkynoate Esters | Lithium Amide Base, then thermal cyclization | Pyrido[1,2-a]pyrimidin-2-ones |

| 3 | Various Aminopyridines | Bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride | - | Amido acids |

Chemical Reactivity and Derivatization Potential of the 6 Bromo N Ethylpyridazin 3 Amine Scaffold

Reactivity at Pyridazine (B1198779) Ring Nitrogen Atoms (N2)

The pyridazine ring contains two adjacent nitrogen atoms, N1 and N2. In 3-aminopyridazine (B1208633) systems, the N2 atom is the preferred site for electrophilic attack, particularly alkylation. This reaction leads to the formation of quaternary pyridazinium salts. clockss.orgsrce.hr

Studies on related (5-amino-4-pyridazinyl)-arylketones have shown that alkyl halides exclusively attack the N2 position, yielding iminium salts. clockss.org This quaternization occurs because the nitrogen atom acts as an electron donor, readily reacting with alkyl halides. srce.hr The basicity and nucleophilicity of the ring nitrogen are key factors; for instance, the nitrogen in an aliphatic amine is generally more basic and nucleophilic than one in an aromatic ring where electrons are delocalized. srce.hr

While direct alkylation is a common route to N2-functionalized pyridazines, the specific conditions can influence the outcome. For example, reacting a tosylamide derivative of a pyridazinyl ketone with methyl iodide and sodium hydride resulted in a mixture of isomeric methylation products. clockss.org

Table 1: N2 Alkylation of Pyridazine Derivatives

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| (5-amino-4-pyridazinyl)-arylketone | Alkyl halides | N2-alkylated iminium salt | clockss.org |

| Tosylamide of (5-amino-4-pyridazinyl)-arylketone | Methyl iodide/Sodium hydride | Mixture of N-methylated isomers | clockss.org |

Reactivity at Pyridazine Ring Carbon Atoms (C4, C5)

The carbon atoms of the pyridazine ring, particularly at the C4 and C5 positions, are susceptible to nucleophilic attack. This reactivity is a consequence of the electron-withdrawing nature of the two adjacent nitrogen atoms, which makes the ring electron-deficient. Unlike pyridine (B92270), where nucleophilic attack often occurs at the carbon adjacent to the nitrogen, in pyridazine, the C4/C5 positions are generally more favored for such reactions.

Direct amination of pyridines to access 4-aminopyridines can proceed via a nucleophilic substitution of hydrogen (SNH) mechanism, often involving the formation of a 4-pyridyl pyridinium (B92312) salt intermediate. researchgate.net While specific studies on the C4/C5 reactivity of 6-Bromo-N-ethylpyridazin-3-amine are limited, the general principles of pyridazine chemistry suggest potential for nucleophilic substitution at these sites. For instance, base-catalyzed isomerization of 3-bromopyridines can proceed through a pyridyne intermediate, leading to 4-substituted products. researchgate.net

Transformations of the Bromine Substituent for Further Functionalization

The bromine atom at the C6 position is a key handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds by reacting the bromo-pyridazine with an organoboron compound, typically an arylboronic acid. libretexts.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. libretexts.org This method is valued for its mild conditions and tolerance of various functional groups. nih.gov It has been successfully used to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine (B20888). researchgate.net

Heck Reaction: The Heck reaction couples the bromo-pyridazine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with trans selectivity. organic-chemistry.orgclockss.org This reaction is compatible with various functional groups, including heterocyclic rings. clockss.org Recent advancements have enabled Heck reactions at high temperatures, expanding their applicability. scispace.com Nickel-catalyzed versions have also been developed as a more sustainable alternative to palladium, showing good functional group tolerance, although sometimes with different selectivity. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comgold-chemistry.org It is a fundamental tool for creating aryl alkynes, which are valuable in materials science and pharmaceutical development. gold-chemistry.orgacs.org The reactivity of the halide in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl. nrochemistry.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

| Reaction | Coupling Partner | Catalyst System | Product Type | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl or alkyl-aryl compound | libretexts.orgnih.govresearchgate.net |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene | organic-chemistry.orgclockss.orgscispace.com |

Nucleophilic Aromatic Substitution (SNAr):

The bromine atom can also be displaced by various nucleophiles. Nucleophilic substitution on halopyridines can be efficiently achieved with nucleophiles like thiols. tandfonline.comtandfonline.com For example, reactions of bromo-pyridines with 2-aminoethanethiol proceed in high yield, often enhanced by microwave heating. tandfonline.com Similarly, nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been demonstrated, suggesting that oxygen-based nucleophiles can also displace the bromine on the pyridazine ring under appropriate conditions. acs.org

Modifications of the N-Ethylamino Moiety

The N-ethylamino group at the C3 position offers another site for derivatization, primarily through reactions targeting the nitrogen atom.

Acylation: The amino group can be readily acylated using acylating agents like acid anhydrides or acid chlorides to form the corresponding amides. clockss.orgkoreascience.kr The reaction is often carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct and drives the reaction to completion. doubtnut.com Dicyclohexylcarbodiimide (DCC) can also be used as a coupling agent for acylation under milder conditions. clockss.org

Alkylation: Direct alkylation of the exocyclic amino group is generally challenging and less common than N2-alkylation of the ring. clockss.org Over-alkylation is a common problem in amine alkylations, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org However, specific strategies can achieve selective alkylation.

Reductive Amination: A more controlled method for modifying the amino group is through reductive amination. masterorganicchemistry.comnumberanalytics.com This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comjocpr.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com

Condensation Reactions: Condensation of aminopyridazines with ortho esters, followed by reduction of the resulting imidate intermediate, provides a route to N-alkylamino pyridazines. clockss.org

Table 3: Key Transformations of the Amino Group

| Reaction Type | Reagents | Product | Key Features | References |

|---|---|---|---|---|

| Acylation | Acyl chloride, Pyridine | Amide | Common and efficient method. | clockss.orgdoubtnut.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Controlled, avoids over-alkylation. | masterorganicchemistry.comjocpr.com |

Computational Chemistry and Molecular Design Studies

In Silico Approaches to Ligand Design and Optimization

In silico techniques are pivotal in the rational design of novel ligands, offering efficient ways to explore chemical space and identify promising candidates for synthesis and testing.

Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. This technique is particularly valuable for identifying new chemical series with improved properties, such as enhanced potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For a molecule like 6-Bromo-N-ethylpyridazin-3-amine, scaffold hopping could be employed to identify alternative heterocyclic cores that mimic the key pharmacophoric features of the pyridazine (B1198779) ring.

The process often involves creating a 3D representation of the parent molecule and its key interaction points with a biological target. This pharmacophore model is then used to search large chemical databases for new scaffolds that can present the same or similar interaction features. By replacing the pyridazine core while maintaining essential functionalities like the bromo and ethylamino groups, researchers can uncover novel chemotypes that may offer advantages over the original scaffold.

Ligand growing is a computational method used to expand a known ligand or fragment within the binding site of a target protein. Starting with a core structure, such as the 6-bromopyridazin-3-amine moiety, algorithms can systematically add chemical fragments to "grow" the molecule into unoccupied pockets of the binding site. This technique is instrumental in designing more potent and selective inhibitors.

For this compound, a ligand growing approach could explore modifications to the N-ethyl group or substitutions at other positions on the pyridazine ring. By evaluating the energetic favorability of adding different chemical groups, this method can predict which modifications are most likely to enhance binding affinity. This structure-guided optimization can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Bioisosteric replacement is a cornerstone of medicinal chemistry that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or physicochemical properties. Computational tools can aid in identifying suitable bioisosteres by calculating and comparing properties such as molecular shape, volume, and electronic distribution.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful predictive tools in drug discovery. A 2D-QSAR study might use descriptors like molecular weight, logP, and various electronic parameters to build a predictive model.

3D-QSAR, on the other hand, takes into account the three-dimensional properties of molecules, such as their shape and electrostatic fields. By aligning a series of active pyridazine derivatives, a 3D-QSAR model can generate a contour map that indicates regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. Such a model for pyridazine analogs could reveal, for example, that a bulky substituent is preferred at a certain position while an electron-withdrawing group is beneficial at another. This information would be invaluable for designing more potent derivatives of this compound.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies could be performed against various potential biological targets, such as kinases or other enzymes, to hypothesize its mechanism of action and to guide the design of more potent inhibitors. nih.gov For instance, molecular modeling studies on other pyridazine derivatives have been used to rationalize their affinity for receptors like the α1a-adrenoceptor. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction over time. MD simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. This level of detail is critical for confirming the binding mode and for accurately estimating the binding free energy. Studies on related indenopyridazine-thiazole hybrids have utilized molecular docking to assess their potential as inhibitors of various enzymes. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about a molecule's geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. gsconlinepress.com For this compound, DFT studies could be used to understand its intrinsic chemical properties.

For example, the energies of the HOMO and LUMO can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, highlighting sites for potential intermolecular interactions. mdpi.com Computational studies on other pyridazine derivatives have used DFT to investigate their geometry, frontier molecular orbitals, and MEP maps to correlate their electronic structure with observed activities. mdpi.combibliotekanauki.pl These theoretical calculations are instrumental in predicting the reactivity and interaction patterns of novel compounds. gsconlinepress.combibliotekanauki.pl

Pharmacophore Model Generation and Validation

No published research data is available for the generation and validation of a pharmacophore model specific to this compound.

Conformational Analysis and Bioactive Conformation Accessibility

No published research data is available regarding the conformational analysis or the accessibility of bioactive conformations for this compound.

Theoretical Applications and Mechanistic Investigations of the Pyridazine Scaffold

The Pyridazine (B1198779) Scaffold as a Privileged Structure in Molecular Design

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyridazine scaffold is considered one such structure due to several key characteristics. The presence of two nitrogen atoms allows for a variety of interactions, including hydrogen bonding and metal coordination. Replacing phenyl rings with pyridazine rings can lead to compounds with lower lipophilicity (LogP values) and improved crystallinity of their salts, which are desirable properties for drug candidates. rsc.org

Furthermore, pyridazine moieties can act as bioisosteres for other functional groups. For instance, an aminopyridazine can mimic the function of a carboxamide or an amine. This versatility allows medicinal chemists to explore a wider chemical space and fine-tune the pharmacological properties of a lead compound. The numerous examples of pyridazine-containing molecules with diverse biological activities solidify their status as privileged structures in drug discovery. rsc.org

Mechanistic Probes for Specific Molecular Targets (Theoretical Considerations)

The unique structural and electronic features of the pyridazine scaffold make it an ideal candidate for designing probes to investigate the mechanisms of action of various molecular targets. The compound 6-Bromo-N-ethylpyridazin-3-amine, with its bromine atom and ethylamino group, offers specific points for modification and interaction.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. mdpi.comnih.gov The pyridazine scaffold can be incorporated into molecules designed to target the ATP-binding site of the VEGFR-2 kinase domain. frontiersin.org

Theoretical docking studies can be employed to predict how pyridazine-based inhibitors, such as derivatives of this compound, might bind to the VEGFR-2 active site. These studies help in understanding the key interactions, such as hydrogen bonds with the hinge region of the kinase, that are essential for potent inhibition. mdpi.com The bromine atom on the pyridazine ring can be a site for further chemical modification to enhance binding affinity and selectivity.

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression. They have emerged as important targets in oncology and inflammation. The pyridazine scaffold can serve as a core element in the design of bromodomain inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the asparagine residue that is highly conserved in the acetyl-lysine binding pocket of most bromodomains. The bromo and ethylamino substituents of this compound could be theoretically modified to optimize interactions with other residues in the binding site, thereby modulating the activity of the bromodomain.

The hinge region connects the N- and C-lobes of the kinase catalytic domain and is a critical site for the binding of ATP and competitive inhibitors. chemrxiv.org The majority of type I and type II kinase inhibitors form one to three hydrogen bonds with the backbone of the hinge region. chemrxiv.org The pyridazine scaffold is well-suited to form these crucial interactions.

In the context of this compound, the amino group can act as a hydrogen bond donor, while the pyridazine nitrogen atoms can act as hydrogen bond acceptors. chemrxiv.org This allows for multiple potential binding modes within the kinase hinge region. Computational analysis can be used to predict the most favorable interactions and guide the design of more potent and selective kinase inhibitors based on this scaffold. mdpi.com For instance, the imidazo[1,2-b]pyridazin-8-amine (B2473545) moiety has been shown to form hinge hydrogen bonds with key residues in Bruton's tyrosine kinase (BTK). mdpi.com

Contributions to Rational Drug Design Paradigms (Theoretical Frameworks)

Rational drug design aims to develop new medications based on a thorough understanding of the biological target and the principles of molecular interactions. The pyridazine scaffold, and specifically this compound, contributes to this paradigm in several ways.

The process of rational drug design often starts with identifying a "hit" compound, which shows some level of desired biological activity. bbau.ac.in This hit is then optimized to a "lead" compound with improved potency and pharmacokinetic properties. bbau.ac.in The pyridazine scaffold provides a versatile starting point for this process. The bromine atom in this compound is a particularly useful handle for synthetic modification, allowing for the introduction of various functional groups to probe the structure-activity relationship (SAR). nih.gov

Furthermore, the principles of isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, are central to rational drug design. The pyridazine ring can serve as a bioisostere for other aromatic systems, offering an alternative chemical space to explore for improved drug-like properties.

Advanced Research Methodologies and Characterization in Pyridazine Chemistry

Spectroscopic Techniques for Advanced Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For a compound like 6-Bromo-N-ethylpyridazin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the N-ethyl group. For instance, the protons on the pyridazine ring would appear as doublets in the aromatic region, while the ethyl group would present as a quartet and a triplet in the aliphatic region google.comresearchgate.net. The coupling patterns between adjacent protons help to establish the connectivity of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak would correspond to its molecular weight. A characteristic isotopic pattern would be observed due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which serves as a clear indicator of its presence in the structure scialert.net. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. While specific spectral data for this compound is noted to be available from commercial suppliers, a table of expected values can be inferred from related structures bldpharm.comnih.govbldpharm.com.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (pyridazine ring), Aliphatic protons (ethyl group) |

| Multiplicity | Doublets for ring protons, Quartet and Triplet for ethyl protons | |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to the six unique carbon environments |

| Mass Spec. | Molecular Ion Peak | [M]+ and [M+2]+ peaks of similar intensity due to Bromine |

| Method | Electrospray Ionization (ESI) is common for such compounds jrespharm.com |

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatography is fundamental to synthetic chemistry for both monitoring the progress of a reaction and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to qualitatively monitor reactions. nih.govgoogle.com For the synthesis of pyridazine derivatives, TLC is routinely employed using silica (B1680970) gel plates as the stationary phase. nih.gov The separation of compounds is achieved by varying the composition of the mobile phase, which often consists of solvent mixtures like cyclohexane/ethyl acetate (B1210297) or butanol/acetic acid/water. nih.govptfarm.pl Visualization of the separated spots on the TLC plate can be accomplished under UV light (typically at 254 nm) or by using chemical staining agents such as potassium permanganate (B83412) or iodine. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for both the analysis and purification of compounds, offering higher resolution and quantification capabilities. tandfonline.com In the analysis of pyridazine derivatives, reverse-phase HPLC is common, utilizing stationary phases like C8 or C18. ptfarm.pltandfonline.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the components being separated based on their polarity. tandfonline.com The purity of a sample like this compound can be precisely determined by its retention time and peak area in the resulting chromatogram.

Table 2: Typical Chromatographic Conditions for Pyridazine Derivatives

| Technique | Stationary Phase | Example Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ nih.gov | Cyclohexane/Ethyl Acetate (1:1) nih.gov | UV (254 nm), Iodine, or KMnO₄ stain nih.gov |

| HPLC | LiChrospher® 100 RP-18 tandfonline.com | Acetonitrile/Phosphate Buffer (pH 2-7) ptfarm.pltandfonline.com | UV (e.g., 240 nm or 254 nm) tandfonline.com |

X-ray Crystallography for Solid-State Structure Determination in Related Systems

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound is not publicly available, analysis of related bromo-substituted and fused pyridazine systems demonstrates the power of this technique in the field. researchgate.netuzh.chuni-muenchen.de

For example, studies on other pyridazine derivatives have successfully used X-ray diffraction to confirm their molecular structures. jyu.firesearchgate.net These analyses reveal critical structural parameters and intermolecular interactions, such as π–π stacking, which influence the packing of molecules in the crystal lattice. jyu.fi The data obtained from such studies, including the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions, are crucial for understanding the solid-state properties of these compounds. researchgate.netchemrevlett.com

Table 3: Example Crystal Data for a Related Substituted Pyridazino[4,5-b]indole System

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| **α (°) ** | 100.5010 |

| **β (°) ** | 98.6180 |

| **γ (°) ** | 103.8180 |

Note: This data is for a related complex molecule and serves to illustrate the type of information obtained from X-ray crystallography.

Q & A

Basic: What experimental methods are recommended for determining the solubility of 6-Bromo-N-ethylpyridazin-3-amine in organic solvents?

Answer:

A synthetic method is commonly employed, where known masses of the compound are dissolved in solvents (e.g., methanol, ethanol, DMF) at controlled temperatures (298.15–343.55 K). Solubility is measured via gravimetric analysis or spectrophotometry after equilibration. The modified Apelblat and λh equations can correlate experimental data, with root-mean-square relative deviations (RMSRD) <5% indicating reliability . Thermodynamic parameters (ΔH, ΔS, ΔG) are derived using the van’t Hoff equation to assess dissolution energetics.

Advanced: How can researchers resolve contradictions in solubility data obtained from different experimental techniques?

Answer:

Contradictions may arise due to solvent impurities, temperature fluctuations, or measurement techniques. To resolve discrepancies:

- Validate methods using standardized reference compounds.

- Apply statistical models (e.g., ANOVA) to assess inter-method variability.

- Cross-check with computational predictions (e.g., COSMO-RS) or thermodynamic consistency tests (e.g., Gibbs free energy calculations) .

Basic: What strategies optimize the bromination step in synthesizing this compound?

Answer:

Bromination efficiency depends on reagent choice (e.g., NBS vs. Br₂), solvent polarity, and temperature. For pyridazine derivatives, using DMF as a solvent at 80–100°C with catalytic Lewis acids (e.g., FeBr₃) enhances regioselectivity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:

Regioselectivity is influenced by electronic (e.g., directing effects of amine and bromine substituents) and steric factors. Computational modeling (DFT) predicts reactive sites, while substituent tuning (e.g., introducing electron-withdrawing groups) directs substitution. Experimental validation via X-ray crystallography or NOESY NMR confirms positional outcomes .

Basic: Which analytical techniques are suitable for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm).

- GC-MS : Derivatize if necessary; monitor for bromine isotope patterns (m/z 79/81).

- Elemental Analysis : Confirm Br and N content within ±0.3% of theoretical values .

Advanced: How should researchers resolve conflicting purity results between HPLC and GC-MS data?

Answer:

- Compare retention times with authentic standards.

- Analyze degradation products via LC-MS/MS to identify thermal instability (GC-MS may decompose heat-sensitive compounds).

- Validate with orthogonal methods (e.g., NMR, melting point analysis) .

Advanced: What crystallographic approaches are effective for determining the molecular geometry of this compound?

Answer:

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key steps:

- Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).

- Collect data at 100 K to minimize thermal motion.

- Refine anisotropic displacement parameters and validate via R-factor (<0.05) and data-to-parameter ratio (>10:1) .

Advanced: How can machine learning enhance reaction optimization for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.